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Executive Summary

Varoglutamstat (formerly PQ912) is a pioneering, orally administered small molecule inhibitor
of the enzyme glutaminyl cyclase (QC) and its isoenzyme (iso-QC).[1][2] Developed by
Vivoryon Therapeutics, its unique dual mechanism of action was initially aimed at combating
the progression of Alzheimer's disease by targeting the formation of neurotoxic pyroglutamate
amyloid- (pGlu-AB) and the pro-inflammatory cytokine pGlu-CCL2.[1][3] While clinical trials in
Alzheimer's disease did not meet their primary cognitive endpoints, they revealed a significant
and unexpected positive effect on kidney function, shifting the therapeutic focus of
Varoglutamstat's development.[4][5][6] This guide provides a comprehensive technical
overview of the pharmacokinetics and pharmacodynamics of Varoglutamstat, supported by
data from preclinical and clinical studies.

Mechanism of Action

Varoglutamstat exerts its effect by competitively inhibiting glutaminyl cyclase (QC), a pivotal
enzyme in the post-translational modification of specific proteins.[7][8] This inhibition has a dual
impact:

« Inhibition of pGlu-AB Formation: In the context of Alzheimer's disease, QC catalyzes the
cyclization of N-terminal glutamate of amyloid-3 peptides, leading to the formation of highly
neurotoxic pGlu-AB.[9] These modified peptides are prone to aggregation and act as seeds
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for amyloid plagque formation.[3] By blocking QC, Varoglutamstat reduces the generation of
pGlu-AB.[7]

e Modulation of Neuroinflammation: The isoenzyme of QC, iso-QC (QPCTL), is responsible for
the modification of the chemokine CCL2 (monocyte chemoattractant protein-1).[1][3] The
resulting pGlu-CCL2 is a more potent and stable pro-inflammatory mediator.[1][6]
Varoglutamstat's inhibition of iso-QC curtails the formation of pGlu-CCL2, thereby
potentially reducing neuroinflammation.[3]

A diagram illustrating the dual mechanism of action of Varoglutamstat is presented below.
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Dual mechanism of action of Varoglutamstat.

Pharmacokinetics

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.vivoryon.com/vivoryon-therapeutics-receives-fda-fast-track-designation-for-varoglutamstat-in-early-alzheimers-disease/
https://www.benchchem.com/product/b610180?utm_src=pdf-body
https://www.researchgate.net/figure/The-pharmacokinetic-pharmacodynamic-relationship-between-PQ912-concentration-and-QC_fig1_283115141
https://pmc.ncbi.nlm.nih.gov/articles/PMC11494639/
https://www.vivoryon.com/vivoryon-therapeutics-receives-fda-fast-track-designation-for-varoglutamstat-in-early-alzheimers-disease/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11494639/
https://www.vivoryon.com/vivoryon-therapeutics-n-v-reports-h1-2024-progress-marked-by-compelling-kidney-function-data-and-execution-of-strategy-to-advance-varoglutamstat-in-kidney-disease/
https://www.benchchem.com/product/b610180?utm_src=pdf-body
https://www.vivoryon.com/vivoryon-therapeutics-receives-fda-fast-track-designation-for-varoglutamstat-in-early-alzheimers-disease/
https://www.benchchem.com/product/b610180?utm_src=pdf-body
https://www.benchchem.com/product/b610180?utm_src=pdf-body-img
https://www.benchchem.com/product/b610180?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610180?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The pharmacokinetic profile of Varoglutamstat has been characterized in preclinical models
and human clinical trials, including Phase 1 studies in healthy volunteers and subsequent
studies in patients with Alzheimer's disease.

Absorption and Distribution

Varoglutamstat is orally bioavailable. A Phase 1 study in healthy subjects revealed dose-
proportional pharmacokinetics at doses up to 200 mg.[8] However, at higher doses, up to 1800
mg, a supraproportional increase in exposure was observed.[8][10] Notably, elderly subjects
exhibited approximately 1.5- to 2.1-fold higher exposure to the drug.[8] An important finding for
its initial central nervous system indication was that Varoglutamstat crosses the blood-brain
barrier, with cerebrospinal fluid (CSF) exposure measured at approximately 20% of the
unbound drug concentration in plasma.[8]

Metabolism and Excretion

Detailed information on the metabolic pathways and excretion routes of Varoglutamstat is not
extensively published in the reviewed literature.

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic findings for Varoglutamstat.

Value / .
Parameter . Species Study Phase Reference
Observation

Dose
) . Up to 200 mg Human Phase 1 [8]
Proportionality

Exposure at High ~ Supraproportiona
Human Phase 1 [8][10]
Doses | (up to 1800 mg)

1.5- to 2.1-fold
Age Effect higher exposure Human Phase 1 [8]
in elderly

~20% of
CSF Exposure unbound plasma  Human Phase 1 [8]

concentration
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Pharmacodynamics

The pharmacodynamic effects of Varoglutamstat have been assessed through its target
engagement and downstream biomarker modulation in both preclinical and clinical settings.

Target Engagement

Varoglutamstat is a potent inhibitor of glutaminyl cyclase, with in vitro studies demonstrating Ki
values ranging from 20 to 65 nM for human, rat, and mouse QC.[1][11] Clinical studies have
confirmed robust target engagement in humans. A Phase 2a study (SAPHIR) utilizing an 800
mg twice-daily dose achieved an average target occupancy of over 90%.[1][12] This dose-
related inhibition of QC activity was observed in both serum and CSF.[8]

The workflow for assessing target occupancy in clinical trials is depicted below.
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Workflow for Target Occupancy Assessment.

Biomarker Modulation

In preclinical studies using a transgenic mouse model of Alzheimer's disease (hAPPSLxhQC),
chronic oral administration of Varoglutamstat at approximately 200 mg/kg/day resulted in a
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significant reduction of pGlu-Af levels and a corresponding improvement in spatial learning.
[11] This dose was associated with a QC target occupancy of about 60% in the brain and CSF.
[11]

Clinical trials in Alzheimer's disease patients, while not meeting their primary cognitive
endpoints, did show effects on certain biomarkers. The SAPHIR study reported a significant
reduction in theta power in EEG analysis and a reduction in the synaptic biomarker
neurogranin.[10][13] More recently, analysis of data from the VIVIAD and VIVA-MIND studies
revealed a statistically significant improvement in the estimated glomerular filtration rate
(eGFR), a key indicator of kidney function.[6][14] In the VIVIAD study, a reduction in the plasma
concentration of the inflammatory and fibrotic mediator pE-CCL2 was also observed.[6]

The following table summarizes key pharmacodynamic findings.

Effect Observation Model/Study Reference
o ] In vitro (human, rat,
QC Inhibition (Ki) 20 - 65 nM [1][11]
mouse)
> 90% with 800 mg
Target Occupancy BID Human (Phase 2a) [1][12]
pGlu-Ap Reduction Significant reduction Transgenic Mice [11]
Cognitive Improved spatial o
) Transgenic Mice [11]
Improvement learning
EEG Theta Power Significant reduction Human (Phase 2a) [12][13]
Neurogranin Levels Reduction Human (Phase 2a) [10]
Statistically significant
eGFR ) Human (Phase 2b) [6][14]
improvement
pE-CCL2 Plasma )
Reduction Human (Phase 2b) [6]

Levels

Experimental Protocols
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Detailed methodologies for the key experiments cited are crucial for the interpretation and

replication of findings.

In Vitro QC Inhibition Assay

The inhibitory potency (Ki) of Varoglutamstat on glutaminyl cyclase was determined using a

standard enzymatic assay. While specific protocols for Varoglutamstat are proprietary, a

general methodology involves:

Enzyme Source: Recombinant human, rat, or mouse QC.

Substrate: A synthetic peptide with an N-terminal glutamine, such as H-GIn-BNA.

Assay Principle: The QC-catalyzed cyclization of the substrate is monitored, often through a
change in fluorescence or absorbance.

Inhibitor Testing: The assay is performed in the presence of varying concentrations of
Varoglutamstat to determine the concentration that produces 50% inhibition (IC50).

Ki Calculation: The IC50 values are then converted to Ki values using the Cheng-Prusoff
equation, which accounts for the substrate concentration and the enzyme-substrate binding
affinity (Km).

Animal Studies for Efficacy

The in vivo efficacy of Varoglutamstat was evaluated in the hAPPSLxhQC double-transgenic

mouse model, which overexpresses human amyloid precursor protein with the Swedish and

London mutations, as well as human QC.

Dosing: Varoglutamstat was administered orally, mixed with chow, at a dose of
approximately 200 mg/kg/day.[11]

Treatment Duration: Chronic treatment was administered for several months.[1]

Behavioral Testing: Spatial learning and memory were assessed using the Morris water
maze test.[1][11]
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» Biochemical Analysis: At the end of the treatment period, brain tissue and CSF were
collected to measure levels of pGlu-Ap and to determine Varoglutamstat concentrations for
target occupancy calculations.[1][11]

Clinical Trial Methodologies (Phase 2)

The VIVIAD (NCT04498650) and VIVA-MIND (NCT03919162) trials were Phase 2b and Phase
2a/b studies, respectively, designed to evaluate the efficacy and safety of Varoglutamstat in
patients with early Alzheimer's disease.[15][16]

» Study Design: Both were multicenter, randomized, double-blind, placebo-controlled trials.[4]
[16]

» Patient Population: Individuals with mild cognitive impairment (MCI) or mild dementia due to
Alzheimer's disease.[4][15]

e Dosing Regimens: Various oral doses of Varoglutamstat administered twice daily were
evaluated, including 300 mg and 600 mg.[10] The SAPHIR study tested an 800 mg twice-
daily dose.[13]

¢ Qutcome Measures:

o Primary (Cognitive): Changes in cognitive scores, such as the Cogstate 3-item scale in
VIVIAD.[4]

o Secondary: Measures of daily living activities, other cognitive tests, and biomarker
analysis from CSF and plasma, as well as EEG.[4]

o Safety and Tolerability: Monitoring of adverse events.[4]

The logical relationship between preclinical findings and clinical development is outlined in the
diagram below.
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Varoglutamstat Development Pathway.

Conclusion and Future Directions

Varoglutamstat is a well-characterized small molecule inhibitor of glutaminyl cyclase with a
clear dual mechanism of action, favorable pharmacokinetic properties for oral dosing, and
demonstrated target engagement in humans. While it did not achieve its primary endpoints in
Alzheimer's disease trials, the consistent and significant improvement in kidney function
observed in these studies has opened a promising new therapeutic avenue.[6] The existing
body of pharmacokinetic and pharmacodynamic data provides a strong foundation for the
continued clinical development of Varoglutamstat for inflammatory and fibrotic diseases,
particularly diabetic kidney disease. Future research will likely focus on elucidating the precise
mechanism behind its renal benefits and optimizing dosing for this new indication.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.clinicaltrials.gov/study/NCT03919162
https://www.benchchem.com/product/b610180#pharmacokinetics-and-pharmacodynamics-of-varoglutamstat
https://www.benchchem.com/product/b610180#pharmacokinetics-and-pharmacodynamics-of-varoglutamstat
https://www.benchchem.com/product/b610180#pharmacokinetics-and-pharmacodynamics-of-varoglutamstat
https://www.benchchem.com/product/b610180#pharmacokinetics-and-pharmacodynamics-of-varoglutamstat
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b610180?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610180?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

